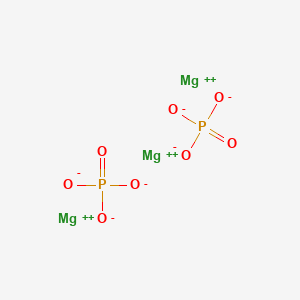






|
REACTION_CXSMILES
|
[P:1](=[O:5])([OH:4])([OH:3])[OH:2].[OH-].[Mg+2:7].[OH-]>>[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[Mg+2:7].[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[Mg+2:7].[Mg+2:7] |f:1.2.3,4.5.6.7.8|
|


|
Name
|
|
|
Quantity
|
0.66 mol
|
|
Type
|
reactant
|
|
Smiles
|
P(O)(O)(O)=O
|
|
Name
|
|
|
Quantity
|
1 mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Mg+2].[OH-]
|


|
Type
|
CUSTOM
|
|
Details
|
under stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
this was stirred at 80 ° C. for 3 hours
|
|
Duration
|
3 h
|
|
Type
|
CUSTOM
|
|
Details
|
to obtain a white slurry
|
|
Type
|
WASH
|
|
Details
|
The white slurry was washed
|
|
Type
|
FILTRATION
|
|
Details
|
a rotary filter
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[Mg+2].P(=O)([O-])([O-])[O-].[Mg+2].[Mg+2]
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |